molecular formula C18H15N3O5 B10836509 2-(5-Hydroxy-8-methyl-2-phenoxy-1,7-naphthyridine-6-formamido) acetic acid

2-(5-Hydroxy-8-methyl-2-phenoxy-1,7-naphthyridine-6-formamido) acetic acid

Cat. No.: B10836509
M. Wt: 353.3 g/mol
InChI Key: FMQZRTFVSFAASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy involves several synthetic stepsThe aryloxy or heteroaryloxy substituents are then introduced through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis. The use of catalysts and solvents is also crucial in enhancing the efficiency of the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

US10100051, Compound 1, has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.

    Medicine: It has shown promise in the treatment of diseases such as cancer, cardiovascular diseases, and inflammatory conditions.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of US10100051, Compound 1, involves its interaction with specific molecular targets. It acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase 2, which plays a crucial role in the cellular response to hypoxia. By inhibiting this enzyme, the compound stabilizes hypoxia-inducible factors, leading to the activation of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to low oxygen levels .

Comparison with Similar Compounds

  • US10100051, Compound 10
  • US10100051, Compound 11
  • Prolyl hydroxylase inhibitors such as molidustat and roxadustat

Comparison: US10100051, Compound 1, is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct pharmacological properties. Compared to other prolyl hydroxylase inhibitors, it exhibits a different binding affinity and selectivity for the enzyme, leading to variations in its therapeutic effects and side effect profile .

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

2-[(5-hydroxy-8-methyl-2-phenoxy-1,7-naphthyridine-6-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H15N3O5/c1-10-15-12(17(24)16(20-10)18(25)19-9-14(22)23)7-8-13(21-15)26-11-5-3-2-4-6-11/h2-8,24H,9H2,1H3,(H,19,25)(H,22,23)

InChI Key

FMQZRTFVSFAASE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=CC=C3

Origin of Product

United States

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